tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-8(7-12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBKECOGZAIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(CN)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2-(tert-butoxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the biochemical pathways .
Medicine: In medicine, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used in the development of pharmaceutical compounds. It is studied for its potential therapeutic effects and its role in drug delivery systems .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs from Enamine Ltd’s Building Blocks Catalogue (2017) and related derivatives.
Table 1: Comparative Analysis of Key Compounds
Stability and Reactivity
- Steric Effects: The tert-butyl groups in the target compound provide significant steric hindrance, reducing susceptibility to hydrolysis compared to ethyl or methyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride).
- Electronic Effects: Fluorophenyl-containing analogs (e.g., (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride) exhibit electron-withdrawing properties, altering reactivity in nucleophilic substitutions.
Solubility and Pharmacological Relevance
- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility for biological applications.
Stereochemical Considerations
- The (2S) configuration of the target compound contrasts with the (3R) or (2R) configurations in analogs (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride). This impacts interactions in chiral environments, such as enzyme binding sites.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride, and what protective group strategies are typically employed?
Methodological Answer: The synthesis typically involves sequential protection of amino and hydroxyl groups. For example:
Amino Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino moiety, as seen in analogous compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate derivatives .
Esterification : React the protected amino acid with tert-butanol under acidic conditions to form the tert-butyl ester.
Salt Formation : Treat the free amine intermediate with HCl to yield the hydrochloride salt for improved stability .
Key Considerations :
- Boc protection avoids side reactions during esterification.
- Hydrochloride salt formation enhances crystallinity for purification.
Q. Which analytical techniques are most effective for characterizing the purity and structure of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride?
Methodological Answer:
Q. How should researchers handle and store tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride to ensure stability?
Methodological Answer:
- Storage : Store at -20°C under inert gas (N2 or Ar) to prevent hydrolysis of tert-butyl esters .
- Handling : Use moisture-resistant equipment (e.g., sealed flasks) and P95/P99 respirators in case of aerosolization .
- Disposal : Neutralize with bicarbonate before disposal to avoid environmental release .
Advanced Questions
Q. How does steric hindrance from tert-butyl groups influence reaction kinetics during synthesis?
Methodological Answer:
- Steric Effects : Bulky tert-butyl groups slow nucleophilic substitution or esterification. For example, coupling reactions may require elevated temperatures (60–80°C) or catalysts like DMAP .
- Selectivity : Steric shielding can direct regioselectivity; e.g., tert-butoxy groups may suppress side reactions at β-positions .
Experimental Optimization : - Screen solvents (e.g., DMF vs. THF) to balance reactivity and solubility.
- Use kinetic studies (e.g., <sup>1</sup>H NMR monitoring) to identify rate-limiting steps .
Q. What strategies resolve enantiomeric impurities in chiral tert-butyl amino ester derivatives?
Methodological Answer:
- Chiral Resolution : Employ diastereomeric salt formation with (+)- or (-)-camphorsulfonic acid .
- Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazolidinones) during esterification to control stereochemistry .
Validation : - Compare optical rotation ([α]D) with literature values for (S)- or (R)-isomers .
- X-ray crystallography for absolute configuration confirmation (if crystals form) .
Q. How can reaction yields be optimized when scaling up synthesis from milligram to gram quantities?
Methodological Answer:
-
Process Variables :
-
Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Q. How should researchers address contradictory reports on reaction conditions for tert-butyl ester formation?
Methodological Answer:
- Case Study : If Study A reports 70% yield at 25°C, while Study B achieves 85% at 40°C:
- Variable Isolation : Replicate both conditions while controlling humidity (tert-butyl esters are moisture-sensitive) .
- Mechanistic Analysis : Use DFT calculations to model activation barriers and identify optimal pathways .
- Statistical Design : Apply DOE (Design of Experiments) to test interactions between temperature, solvent, and catalyst .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
